molecular formula C7H6F6N2O3 B12039624 2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide

2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide

Cat. No.: B12039624
M. Wt: 280.12 g/mol
InChI Key: CENCYWCYTFIOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide is a fluorinated organic compound with the molecular formula C7H6F6N2O3. It is known for its unique chemical structure, which includes multiple trifluoromethyl groups, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide typically involves the reaction of trifluoroacetic anhydride with an appropriate amine derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of fluorinated reagents and maintaining stringent safety protocols due to the reactivity of the trifluoromethyl groups .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(2-oxo-3-((trifluoroacetyl)amino)propyl)acetamide is unique due to its complex structure, which includes multiple trifluoromethyl groups and an amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H6F6N2O3

Molecular Weight

280.12 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-oxo-3-[(2,2,2-trifluoroacetyl)amino]propyl]acetamide

InChI

InChI=1S/C7H6F6N2O3/c8-6(9,10)4(17)14-1-3(16)2-15-5(18)7(11,12)13/h1-2H2,(H,14,17)(H,15,18)

InChI Key

CENCYWCYTFIOLH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.